3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine
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Overview
Description
3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine is a complex organic compound that features a quinoline core structure substituted with various functional groups
Preparation Methods
The synthesis of 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.
Introduction of the sulfonyl group: The quinoline intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
N,N-diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar reagent under basic conditions.
Chemical Reactions Analysis
3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as an anti-inflammatory agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-chlorobenzenesulfonyl)-N,N-diethyl-6,7-dimethoxyquinolin-4-amine can be compared with other quinoline derivatives and sulfonyl-containing compounds:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their functional groups and specific biological activities.
Sulfonyl-containing Compounds: Sulfonamide drugs, such as sulfamethoxazole, also contain the sulfonyl group but have different core structures and are primarily used as antibiotics.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6,7-dimethoxyquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-5-24(6-2)21-16-11-18(27-3)19(28-4)12-17(16)23-13-20(21)29(25,26)15-9-7-14(22)8-10-15/h7-13H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWKKTZOQWRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=CC(=C(C=C21)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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